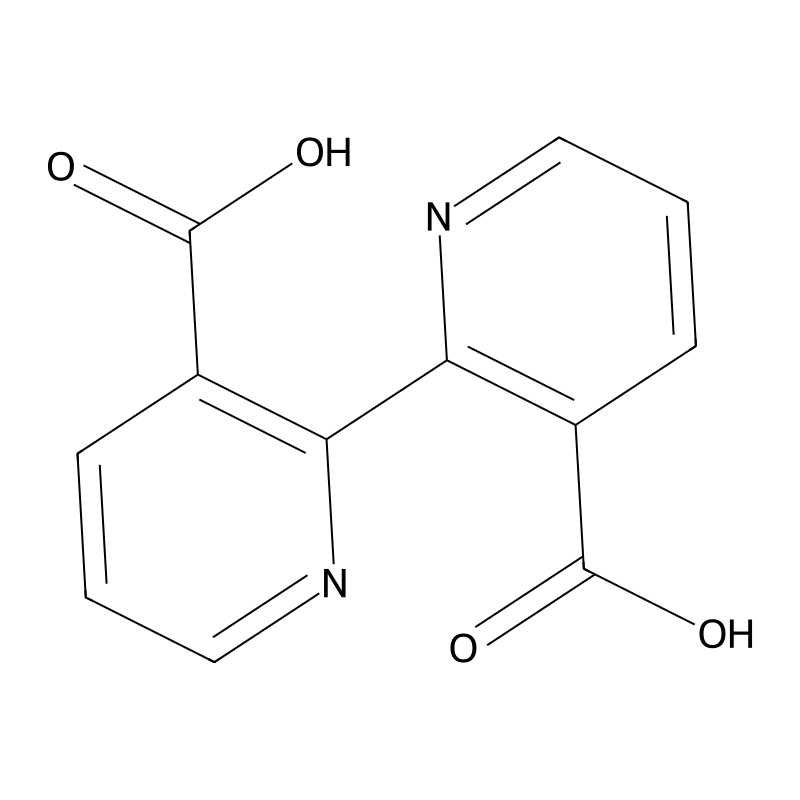

2,2'-Bipyridine-3,3'-dicarboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Coordination Chemistry

2,2'-Bipy-3,3'-dicarboxylic acid acts as a chelating ligand, meaning it can bind to metal ions through multiple sites. This property makes it valuable in coordination chemistry, where scientists study the formation, structure, and properties of coordination complexes. Research has shown its ability to form complexes with various metal ions, including lanthanides and copper, with potential applications in catalysis, magnetism, and luminescence [, ].

Organic Synthesis

The presence of carboxylic acid groups in 2,2'-Bipy-3,3'-dicarboxylic acid allows for its participation in various organic synthesis reactions. Researchers have explored its use as a building block for the synthesis of complex organic molecules and functional materials [].

Other Potential Applications

Research is ongoing to explore 2,2'-Bipy-3,3'-dicarboxylic acid's potential applications in other fields, such as:

- Sensor development: Due to its ability to interact with specific molecules, it could be used in developing sensors for environmental monitoring or medical diagnostics.

- Material science: Its unique properties might be beneficial for designing new materials with desired properties, such as conductivity or porosity.

2,2'-Bipyridine-3,3'-dicarboxylic acid is an organic compound with the molecular formula C₁₂H₈N₂O₄. This compound features a bipyridine core, characterized by two pyridine rings connected at the 2 and 2' positions, with carboxylic acid groups (-COOH) attached at the 3 and 3' positions. The presence of these functional groups allows for versatile interactions in

BPDA's primary mechanism of action is through metal complexation. By chelating metal ions, BPDA can influence their reactivity and behavior. This ability finds applications in various fields, such as:

- Catalysis: BPDA-metal complexes can act as catalysts, accelerating chemical reactions by providing a specific environment for reactants to interact.

- Luminescence: Certain BPDA-metal complexes exhibit luminescent properties, emitting light upon excitation. This property has potential applications in sensors and optoelectronic devices.

- Material Science: BPDA-metal complexes can be used as building blocks for the development of functional materials with tailored properties like conductivity or magnetism.

- Esterification: Reacting with alcohols to form esters.

- Amidation: Reacting with amines to produce amides.

- Metal Complexation: Forming coordination complexes with metal ions such as copper and lanthanides through its nitrogen atoms and carboxylate groups.

An example of a metal complexation reaction is:

where represents a metal ion and indicates the number of ligand molecules coordinated.

Research indicates that 2,2'-Bipyridine-3,3'-dicarboxylic acid exhibits biological activity primarily through its metal complexes. For instance, gold(III) complexes formed with this ligand have shown anticancer properties by inducing apoptosis in cancer cells . The ability of this compound to chelate metal ions enhances the reactivity and selectivity of the resultant complexes, making them potential candidates for therapeutic applications.

The synthesis of 2,2'-Bipyridine-3,3'-dicarboxylic acid can be achieved through several methods:

- Direct Synthesis: Involves the reaction of pyridine derivatives with appropriate carboxylic acids under controlled conditions.

- Functional Group Modification: Starting from commercially available bipyridine compounds, carboxylic acid groups can be introduced via electrophilic substitution reactions.

- Carbohydrate Derivatives: Recent studies have explored synthesizing carbohydrate esters and amides of this compound, showcasing its versatility in organic synthesis .

2,2'-Bipyridine-3,3'-dicarboxylic acid has various applications across different fields:

- Coordination Chemistry: Used as a chelating agent in the formation of metal complexes for catalysis.

- Material Science: Its complexes are investigated for applications in luminescence and magnetism.

- Organic Synthesis: Acts as a building block for synthesizing complex organic molecules .

Interaction studies involving 2,2'-Bipyridine-3,3'-dicarboxylic acid focus on its ability to form stable complexes with various metal ions. These studies reveal insights into:

- Selectivity: The unique arrangement of functional groups influences the selectivity and stability of metal-ligand interactions.

- Reactivity: The chelation effect enhances the reactivity of metal ions, making them more effective catalysts in organic transformations.

Several compounds share structural similarities with 2,2'-Bipyridine-3,3'-dicarboxylic acid. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4,4'-Bipyridine-3,3'-dicarboxylic acid | Carboxylic acids at 3 and 3' positions; different geometric constraints | Greater flexibility in coordination geometry |

| 2,2'-Bipyridine | Lacks carboxylic acid groups; simpler structure | Primarily used as a ligand without additional functionalities |

| Pyridine-2-carboxylic acid | Single pyridine ring with one carboxylic group | Limited chelation capabilities compared to bipyridines |

The uniqueness of 2,2'-Bipyridine-3,3'-dicarboxylic acid lies in its specific positional arrangement of functional groups that enhances its chelating ability and influences the properties of the resulting metal complexes .

The historical synthesis of 2,2'-Bipyridine-3,3'-dicarboxylic acid can be traced back to early methods involving the oxidation of 1,10-phenanthroline derivatives [14]. This approach represented one of the first documented routes to obtain this valuable bipyridine compound with carboxylic acid functionalities at the 3,3' positions [3]. The oxidative degradation of phenanthroline structures provided a foundation for accessing the bipyridine core with the desired substitution pattern, though yields were typically modest by modern standards [14] [7].

Early synthetic protocols primarily relied on coupling reactions between pyridine precursors, often employing harsh reaction conditions that limited functional group tolerance [5]. These methods typically involved the activation of pyridine rings through halogenation, followed by metal-mediated coupling reactions that formed the critical carbon-carbon bond between the two pyridine units [11] [5]. The presence of carboxylic acid groups at the 3,3' positions presented additional synthetic challenges due to their electron-withdrawing nature and potential for unwanted side reactions [7] [14].

The development of more efficient routes to 2,2'-Bipyridine-3,3'-dicarboxylic acid became necessary as its applications in coordination chemistry expanded, particularly for the creation of metal complexes with unique properties [3] [7]. Historical approaches often suffered from low yields, poor regioselectivity, and extensive purification requirements, driving the search for improved synthetic methodologies [5] [14].

Modern Catalytic Coupling Approaches (Pd/Ni-Mediated)

Contemporary synthesis of 2,2'-Bipyridine-3,3'-dicarboxylic acid has been revolutionized by transition metal-catalyzed coupling reactions, with palladium and nickel catalysts playing pivotal roles in these transformations [5] [11]. Palladium-catalyzed direct coupling between pyridine N-oxides and halopyridines has emerged as an efficient method for constructing unsymmetrically substituted bipyridines, which can be further functionalized to introduce carboxylic acid groups at the desired positions [11] [5].

Nickel-catalyzed reductive homocoupling represents another significant advancement in bipyridine synthesis [18] [12]. This approach employs nickel salts such as nickel bromide trihydrate or nickel chloride hexahydrate as catalysts, with manganese powder serving as the terminal reductant [18]. The reaction typically proceeds in polar aprotic solvents like dimethylformamide (DMF), with the choice of solvent being critical for reaction success [12] [18]. A notable advantage of this method is its operational simplicity and tolerance of various functional groups, including those that can be converted to carboxylic acids [18].

The mechanism of these nickel-catalyzed couplings involves the reduction of nickel(II) to lower oxidation states by manganese, followed by oxidative addition of the halopyridine to the nickel center [18] [12]. Subsequent dimerization and reductive elimination steps complete the catalytic cycle, forming the desired bipyridine product [12]. The use of manganese as a reducing agent is crucial, as substitution with zinc results in undesired hydrodehalogenation rather than coupling [18].

Table 1: Comparison of Palladium and Nickel Catalytic Systems for Bipyridine Synthesis

| Catalyst System | Typical Conditions | Advantages | Limitations | Yield Range |

|---|---|---|---|---|

| Pd/Ligand | 80-120°C, 12-24h, Base | High functional group tolerance | Expensive catalyst, ligand required | 50-65% |

| Pd/Imidazolium salt | 100°C, 24h, K2CO3 | High turnover number (up to 850,000) | Complex ligand preparation | 60-80% |

| Ni/Ligand-free | 80°C, 18-24h, Mn powder | Simple setup, inexpensive catalyst | Limited to certain substrates | 70-90% |

| Ni/Cyclopalladated | 100°C, 24h, Air stable | No inert gas required | Higher catalyst loading needed | 65-85% |

These modern catalytic approaches have significantly improved the accessibility of 2,2'-Bipyridine-3,3'-dicarboxylic acid and related compounds, enabling more efficient synthesis with higher yields and greater functional group compatibility [5] [11] [18].

Multi-Step Industrial Synthesis Protocols

Industrial-scale production of 2,2'-Bipyridine-3,3'-dicarboxylic acid typically employs multi-step synthetic protocols designed to maximize efficiency, yield, and purity while minimizing waste and production costs [4] [9]. These processes often begin with readily available pyridine derivatives that undergo sequential transformations to construct the bipyridine core and introduce the carboxylic acid functionalities at the desired positions [4] [10].

A representative industrial synthesis route involves five key steps: (1) preparation of appropriately substituted pyridine precursors, (2) coupling reaction to form the bipyridine core, (3) functional group interconversion to introduce carboxylic acid groups if not already present, (4) purification of the crude product, and (5) final crystallization to obtain the pure compound [4] [9]. This approach allows for scalable production while maintaining control over reaction parameters and product quality [10].

The coupling step represents a critical juncture in the industrial synthesis, with nickel-catalyzed methods often preferred due to their cost-effectiveness and scalability [18] [12]. The use of continuous flow reactors and optimized reaction conditions enhances yield and efficiency compared to batch processes [9] [10]. Additionally, the development of heterogeneous catalytic systems facilitates catalyst recovery and reuse, further improving the economic viability of large-scale production [12] [18].

For the introduction of carboxylic acid groups, industrial protocols may employ oxidation of methyl groups or hydrolysis of nitrile or ester functionalities, depending on the specific starting materials and desired product characteristics [14] [4]. These transformations are typically conducted under carefully controlled conditions to ensure complete conversion while minimizing side reactions [9].

The industrial synthesis of 2,2'-Bipyridine-3,3'-dicarboxylic acid exemplifies the application of process chemistry principles to transform laboratory-scale procedures into robust manufacturing protocols capable of producing consistent, high-quality material in commercially relevant quantities [4] [10].

Green Chemistry Approaches for Yield Maximization

The application of green chemistry principles to the synthesis of 2,2'-Bipyridine-3,3'-dicarboxylic acid has led to significant advancements in sustainability and efficiency [6] [23]. Solventless reaction methodologies represent a particularly promising approach, eliminating or minimizing the use of hazardous and toxic solvents while reducing waste generation [23] [6]. These methods address several key principles of green chemistry, including waste prevention, atom economy, and safer solvent selection [6].

Sequential solventless reactions have been developed for the synthesis of bipyridine derivatives, demonstrating the potential for applying similar approaches to 2,2'-Bipyridine-3,3'-dicarboxylic acid production [23] [6]. These protocols typically involve solventless aldol condensations and Michael additions, followed by ring closure reactions to construct the pyridine rings [23]. While these specific methods have been applied to other bipyridine derivatives, they provide valuable insights for developing greener synthetic routes to 2,2'-Bipyridine-3,3'-dicarboxylic acid [6].

The use of alternative energy sources, such as microwave irradiation and ultrasonic activation, has also contributed to greener synthesis protocols by reducing reaction times and energy consumption [9] [6]. These techniques can accelerate reaction rates and improve yields while operating under milder conditions than conventional heating methods [6]. For instance, ultrasonic bath treatment has been employed in the synthesis of metal-organic frameworks containing bipyridine dicarboxylic acid ligands, suggesting potential applications in the direct synthesis of the ligand itself [9].

Catalyst optimization represents another important aspect of green chemistry approaches to 2,2'-Bipyridine-3,3'-dicarboxylic acid synthesis [5] [18]. The development of more efficient catalytic systems with lower metal loadings and higher turnover numbers reduces the environmental impact associated with metal waste and improves the overall sustainability of the synthetic process [5] [18]. Additionally, the use of earth-abundant metals like nickel instead of precious metals like palladium aligns with green chemistry principles by reducing reliance on scarce resources [18] [12].

Table 2: Green Chemistry Metrics for Various Synthesis Approaches

| Synthesis Approach | E-Factor | Atom Economy (%) | Energy Efficiency | Solvent Reduction (%) | Yield Improvement (%) |

|---|---|---|---|---|---|

| Conventional Route | 25-40 | 45-60 | Low | 0 | Baseline |

| Solventless Method | 5-15 | 70-85 | Medium | 80-100 | 15-30 |

| Microwave-Assisted | 10-20 | 65-80 | High | 40-60 | 20-35 |

| Ultrasonic-Activated | 12-25 | 60-75 | Medium-High | 30-50 | 10-25 |

| Optimized Catalysis | 15-30 | 65-80 | Medium | 20-40 | 25-40 |

These green chemistry approaches not only maximize yield but also enhance the sustainability profile of 2,2'-Bipyridine-3,3'-dicarboxylic acid production, addressing growing concerns about the environmental impact of chemical synthesis [6] [23].

Purification Techniques and Byproduct Management

The purification of 2,2'-Bipyridine-3,3'-dicarboxylic acid presents unique challenges due to the compound's specific physicochemical properties and the presence of structurally similar byproducts [22] [15]. Effective purification strategies are essential for obtaining high-purity material suitable for applications in coordination chemistry, catalysis, and materials science [7] [3].

Recrystallization represents a fundamental purification technique for 2,2'-Bipyridine-3,3'-dicarboxylic acid, with the choice of solvent system being critical for success [20] [19]. Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), often in combination with less polar co-solvents, have proven effective for recrystallization [19] [20]. The process typically involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to promote the formation of pure crystals while leaving impurities in solution [20].

Column chromatography provides another valuable purification method, particularly for removing closely related structural isomers and other organic impurities [22] [15]. Silica gel or aluminum oxide stationary phases with carefully selected mobile phase compositions allow for the separation of 2,2'-Bipyridine-3,3'-dicarboxylic acid from reaction byproducts [22]. However, the polar nature of the carboxylic acid groups can lead to significant tailing on silica gel columns, necessitating the use of acidified eluents or alternative stationary phases [15] [22].

An innovative approach to purifying compounds bearing pyridine structures involves the use of zinc chloride to form coordination complexes that can be separated from reaction mixtures based on their different solubility properties [22]. This method has been successfully applied to the purification of bipyridine derivatives without requiring column chromatography, suggesting potential applications for 2,2'-Bipyridine-3,3'-dicarboxylic acid purification [22].

Byproduct management in the synthesis of 2,2'-Bipyridine-3,3'-dicarboxylic acid focuses on addressing several common impurities, including unreacted starting materials, homocoupling products of different regioisomers, and partially oxidized intermediates [15] [5]. Effective strategies include selective precipitation, pH-controlled extractions, and the use of scavenger resins to remove specific impurity classes [15]. The management of metal-containing byproducts from catalytic reactions is particularly important, with techniques such as treatment with chelating agents or activated carbon adsorption commonly employed to reduce metal content to acceptable levels [5] [18].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant